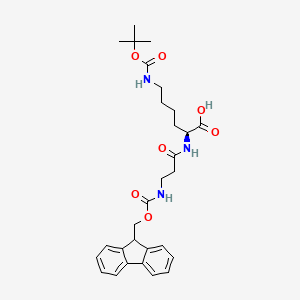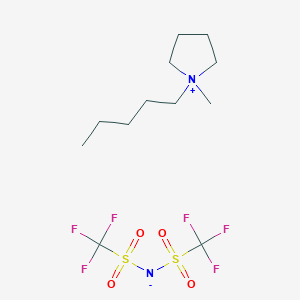
1-Méthyl-1-pentylpyrrolidinium bis(trifluorométhylsulfonyl)amide
Vue d'ensemble
Description
1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide is a type of ionic liquid . It is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries .
Molecular Structure Analysis
The molecular structure of 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide is complex, with a molecular weight of 422.41 . The SMILES string representation isCCCC[N+]1(C)CCCC1.FC(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F . Chemical Reactions Analysis
While specific chemical reactions involving 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide are not available, similar compounds have been used in various reactions. For example, 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate has been used in Rhodium-catalyzed regioselective hydroformylation reactions .Physical and Chemical Properties Analysis
1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide is a room temperature ionic liquid (RTIL) with a wide electrochemical window (5.5V) and high viscosity . It has a melting point of -18 °C .Applications De Recherche Scientifique
1-Méthyl-1-pentylpyrrolidinium bis(trifluorométhylsulfonyl)amide : Analyse exhaustive
Électrochimie : Ce composé présente des propriétés telles que la non-volatilité, une grande stabilité thermique et une conductivité ionique élevée, ce qui le rend adapté à des applications en tant qu'électrolytes dans les batteries lithium-ion/sodium-ion et les cellules solaires sensibilisées à la lumière. Il peut également être utilisé comme milieu pour la synthèse de polymères conducteurs et de matériaux d'électrodes d'intercalation .
Stockage d'énergie : En raison de sa conductivité ionique élevée et de sa stabilité thermique, il constitue un candidat idéal pour une utilisation dans les dispositifs de stockage d'énergie. Il peut être utilisé dans la fabrication de batteries lithium-ion, qui sont composées d'une anode, d'une cathode et d'un électrolyte avec un cycle de charge-décharge .
Énergie solaire : Dans les cellules solaires sensibilisées à la lumière, ce composé peut servir d'électrolyte en raison de ses excellentes propriétés ioniques. Cette application tire parti de sa capacité à conduire efficacement les ions sous l'exposition à la lumière du soleil .
Synthèse de polymères conducteurs : La nature non volatile du composé en fait un bon solvant ou milieu pour la synthèse de polymères conducteurs. Ces polymères ont des applications dans divers appareils électroniques en raison de leurs propriétés conductrices .
Matériaux d'électrodes d'intercalation : Il peut être utilisé dans le développement de matériaux d'électrodes d'intercalation qui sont essentiels pour les technologies de batteries rechargeables. Ces matériaux permettent l'insertion et l'extraction d'ions sans changement structurel significatif .
Recherche sur la stabilité thermique : La grande stabilité thermique de ce composé en fait un sujet d'intérêt dans la recherche liée aux procédés à haute température et aux matériaux qui nécessitent des propriétés chimiques stables à des températures élevées .
Étude des liquides ioniques : En tant que liquide ionique, il est étudié pour ses propriétés uniques à l'état liquide à température ambiante et son utilisation potentielle dans divers procédés chimiques et réactions qui bénéficient de ces caractéristiques .
Synthèse chimique : Sa stabilité et sa nature ionique en font un candidat potentiel pour une utilisation dans divers procédés de synthèse chimique où une réactivité et une stabilité contrôlées sont requises .
Mécanisme D'action
Target of Action
Similar compounds are known to be used in the fabrication of lithium-ion batteries , suggesting that its target could be the electrochemical processes within these batteries.
Mode of Action
1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide: is a type of room temperature ionic liquid (RTIL) with a wide electrochemical window . This means it can withstand high voltages without decomposing, making it a useful candidate in electrochemical energy applications .
Biochemical Pathways
As an ionic liquid, 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide doesn’t directly interact with biochemical pathways. Instead, it plays a role in the electrochemical reactions within lithium-ion batteries .
Pharmacokinetics
As an ionic liquid, it’s likely to have low volatility and high thermal stability .
Result of Action
The use of 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide in lithium-ion batteries could potentially enhance their performance . Its high thermal stability and wide electrochemical window could contribute to increased battery life and safety .
Action Environment
Environmental factors such as temperature and humidity can influence the action, efficacy, and stability of 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide . For instance, it needs to be stored under inert gas and away from moisture .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, this compound can act as a solvent or co-solvent, affecting the solubility and reactivity of biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency and substrate specificity .
Cellular Effects
The effects of 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in stress response and metabolic regulation. Additionally, it can modulate cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This compound can also inhibit or activate enzymes by interacting with their active sites or allosteric sites. Furthermore, it can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide can change over time. This compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to light or high temperatures. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide vary with different dosages in animal models. At low doses, this compound may have minimal effects on physiological processes. At higher doses, it can induce toxic or adverse effects, such as oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level triggers significant changes in biological responses .
Metabolic Pathways
1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound can affect the activity of enzymes involved in energy production, lipid metabolism, and detoxification processes. Additionally, it can alter the levels of key metabolites, such as ATP, NADH, and reactive oxygen species .
Transport and Distribution
Within cells and tissues, 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. This compound can be taken up by cells through passive diffusion or active transport, depending on its concentration and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 1-Methyl-1-pentylpyrrolidinium bis(trifluoromethylsulfonyl)amide can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can affect mitochondrial function and energy production. Alternatively, it may localize to the nucleus, influencing gene expression and DNA repair processes .
Propriétés
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-methyl-1-pentylpyrrolidin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N.C2F6NO4S2/c1-3-4-5-8-11(2)9-6-7-10-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-10H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODQEMVTULZGKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[N+]1(CCCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22F6N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380497-17-6 | |
| Record name | 1-Methyl-1-pentylpyrrolidinium Bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


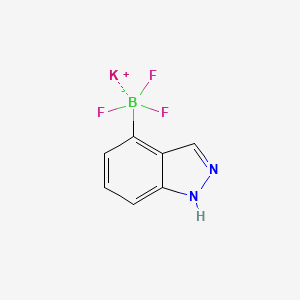
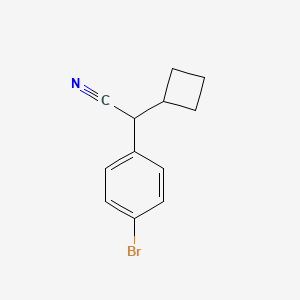
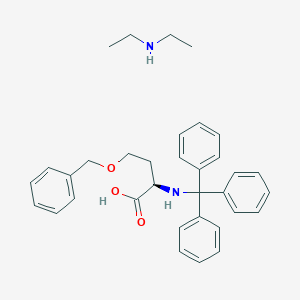
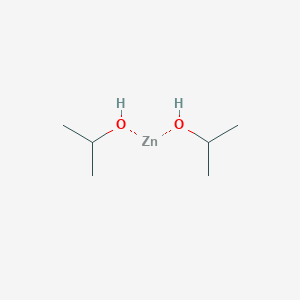
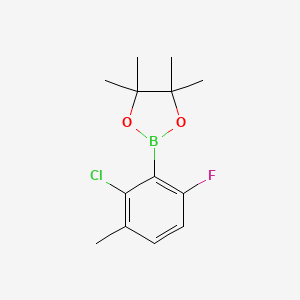
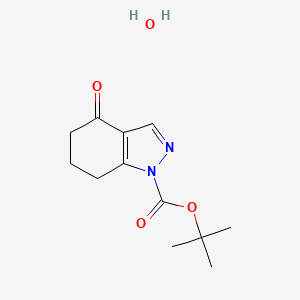
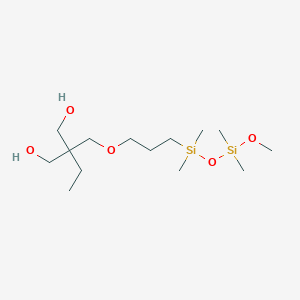
![Tetrakis[(S)-(+)-[(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) Rh2(S-BTPCP)4](/img/structure/B1495462.png)
![5-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1495464.png)
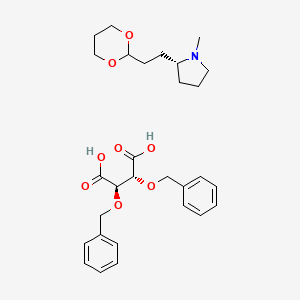

![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) tetrakis(pentafluorophenyl)borate](/img/structure/B1495487.png)
